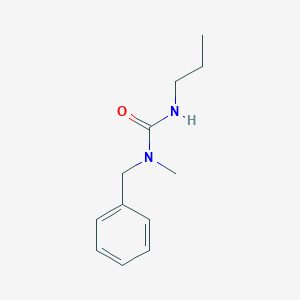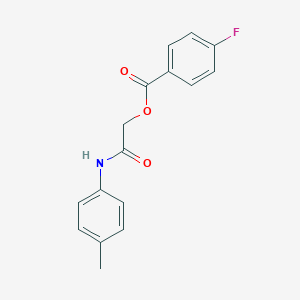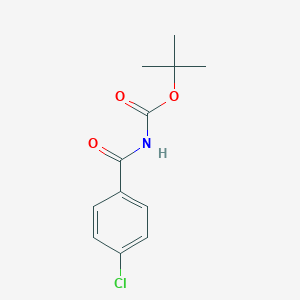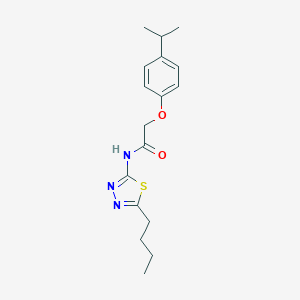
N-benzyl-N-methyl-N'-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-N'-propylurea, also known as BMU, is a chemical compound that has been widely used in scientific research. BMU is a urea derivative that has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methyl-N'-propylurea is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound may reduce inflammation and other pathological processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, this compound has been shown to have antioxidant properties. This compound has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-methyl-N'-propylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, there are also some limitations to the use of this compound. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-benzyl-N-methyl-N'-propylurea. One area of interest is the development of more potent and selective this compound analogs that could be used as therapeutic agents. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Finally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biochemical and physiological pathways.
Méthodes De Synthèse
N-benzyl-N-methyl-N'-propylurea can be synthesized by reacting benzyl isocyanate with N-methyl-N'-propylurea in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
N-benzyl-N-methyl-N'-propylurea has been used in a variety of scientific studies, including those related to cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-benzyl-1-methyl-3-propylurea |
InChI |
InChI=1S/C12H18N2O/c1-3-9-13-12(15)14(2)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,13,15) |
Clé InChI |
IITDCCPHOJECSZ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)N(C)CC1=CC=CC=C1 |
SMILES canonique |
CCCNC(=O)N(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)

![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)

![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)